Chlorosuccinic acid

Catalog No.
S592090
CAS No.
16045-92-4
M.F
C4H5ClO4
M. Wt
152.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorosuccinic acid

CAS Number

16045-92-4

Product Name

Chlorosuccinic acid

IUPAC Name

2-chlorobutanedioic acid

Molecular Formula

C4H5ClO4

Molecular Weight

152.53 g/mol

InChI

InChI=1S/C4H5ClO4/c5-2(4(8)9)1-3(6)7/h2H,1H2,(H,6,7)(H,8,9)

InChI Key

QEGKXSHUKXMDRW-UHFFFAOYSA-N

SMILES

C(C(C(=O)O)Cl)C(=O)O

Solubility

0.90 M

Canonical SMILES

C(C(C(=O)O)Cl)C(=O)O

Disinfection Byproduct Research:

Chlorosuccinic acid is one of the byproducts formed during the disinfection process of drinking water. Researchers are studying the potential health effects of these disinfection byproducts, including chlorosuccinic acid. Some studies have investigated how chlorosuccinic acid interacts with certain hormones in the body, such as the androgen and estrogen receptors. These studies help researchers understand the potential health risks associated with exposure to disinfection byproducts in drinking water. ()

Chlorosuccinic acid is a chlorinated derivative of succinic acid, with the molecular formula C₄H₅ClO₄. It exists in two enantiomeric forms, namely (S)-chlorosuccinic acid and (R)-chlorosuccinic acid, which are distinguished by the spatial arrangement of their atoms around a chiral center. This compound is notable for its role in organic synthesis and as an intermediate in various

The mechanism of action of chlorosuccinic acid depends on the specific context of its application. Here are two potential scenarios:

  • As a building block in synthesis

    Chlorosuccinic acid can act as a starting material for the synthesis of more complex molecules. Its functional groups allow for controlled reactions to introduce desired functionalities into the final product [].

  • As a pharmacological agent

    Some studies suggest that chlorosuccinic acid or its derivatives might interact with specific receptors in the body, potentially influencing physiological processes []. However, more research is required to understand the exact mechanism of action in this context.

Chlorosuccinic acid can be a skin and eye irritant. It is recommended to handle it with appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat. Detailed information on specific hazards and disposal procedures can be found in safety data sheets (SDS) from chemical suppliers [].

  • Nucleophilic Substitution: Chlorosuccinic acid can undergo nucleophilic substitution reactions, particularly through the Walden inversion mechanism. In this process, the chlorine atom is replaced by a nucleophile, resulting in the inversion of configuration at the chiral center .
  • Decarboxylation: Under specific conditions, chlorosuccinic acid can lose a carbon dioxide molecule, leading to the formation of other compounds such as succinimide or derivatives thereof .
  • Esterification: Chlorosuccinic acid can react with alcohols to form esters, which are useful in various applications including plasticizers and solvents .

Chlorosuccinic acid exhibits biological activity that has been explored in various studies. It has been shown to have potential applications in medicinal chemistry, particularly in the synthesis of compounds that may exhibit anti-inflammatory or analgesic properties. The compound's ability to interact with biological systems makes it a candidate for further research into its pharmacological effects .

Chlorosuccinic acid can be synthesized through several methods:

  • From Malic Acid: A common synthesis route involves the reaction of malic acid with phosphorus pentachloride. This reaction leads to the formation of chlorosuccinic acid through nucleophilic substitution .
  • From Aspartic Acid: Another method involves the reaction of S-(+)-aspartic acid with sodium nitrite in hydrochloric acid, yielding S-(-)-chlorosuccinic acid .
  • Direct Chlorination: Chlorination of succinic acid using chlorine gas or other chlorinating agents can also produce chlorosuccinic acid .

Chlorosuccinic acid has several applications across different fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Chemical Industry: Used as a building block for producing various chemical compounds, including plastics and resins.
  • Research: Employed in biochemical studies to explore enzyme interactions and metabolic pathways .

Studies on chlorosuccinic acid interactions have focused on its reactivity with various nucleophiles and electrophiles. The compound's ability to undergo nucleophilic substitution reactions highlights its potential utility in synthesizing more complex molecules. Additionally, research has indicated that chlorosuccinic acid may interact with certain biological targets, suggesting avenues for therapeutic development .

Chlorosuccinic acid shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
Succinic AcidC₄H₆O₄No halogen; dicarboxylic acid used in metabolism
Maleic AcidC₄H₄O₄Contains a double bond; used in polymerization
Fumaric AcidC₄H₄O₄Geometric isomer of maleic acid; used as food additive
2-Chlorobutyric AcidC₄H₇ClO₂Similar chain length; used as an intermediate

Chlorosuccinic acid is unique due to its specific chlorinated structure and its role as a chiral compound, which allows for diverse reactivity patterns not found in its non-chlorinated counterparts. Its ability to participate in Walden inversion reactions further distinguishes it from similar dicarboxylic acids like succinic and maleic acids.

Discovery and Early Studies of Chlorosuccinic Acid

The discovery of chlorosuccinic acid is inextricably linked to Paul Walden’s landmark 1896 experiments on the interconversion of malic acid enantiomers. By treating (−)-malic acid with phosphorus pentachloride (PCl₅), Walden synthesized (+)-chlorosuccinic acid, which was subsequently hydrolyzed with silver(I) oxide (Ag₂O) to yield (+)-malic acid. This cyclic transformation, now termed the Walden inversion, demonstrated for the first time that chiral centers could undergo configurational inversion during substitution reactions.

Early mechanistic studies by Holmberg (1920s) revealed that chlorosuccinic acid hydrolysis proceeds via a lactone intermediate, with alkaline conditions favoring (R)-malic acid and acidic conditions yielding (S)-malic acid. These findings resolved ambiguities in Walden’s original observations and established the role of reaction conditions in stereochemical outcomes.

Historical Significance in Stereochemical Theory

Walden’s work with chlorosuccinic acid provided critical evidence for three foundational concepts:

  • Stereochemical non-identity of enantiomers: The (+)- and (−)-malic acid interconversion proved enantiomers retain distinct physical properties despite structural mirroring.
  • Nucleophilic substitution mechanisms: The inversion pathway (Sₙ2) was later generalized by Hughes and Ingold using chlorosuccinic acid derivatives as model substrates.
  • Reaction intermediate characterization: Holmberg’s identification of malic acid lactone as a transient species underscored the importance of mechanistic intermediates.

This body of work earned acclaim from contemporaries like Emil Fischer, who hailed Walden’s findings as “the most remarkable observation in optical activity since Pasteur”.

Evolution of Synthetic Approaches

Early Methods (1896–1950s)

Walden’s original synthesis employed PCl₅ for chlorination and Ag₂O for hydrolysis. While effective for small-scale enantiomer interconversion, these methods suffered from:

  • Low yields (45–60%) due to side reactions
  • Laborious purification of silver salts

Modern Syntheses (1960s–Present)

Contemporary routes prioritize enantioselectivity and scalability:

MethodReagentsYieldEnantiomeric Excess (ee)Key Reference
Aspartic acid diazotizationNaNO₂, HCl, H₂O86–95%>98% (S)-isomer
Enzymatic resolutionLipases, chiral amines70–85%90–99%
Catalytic asymmetric chlorinationOrganocatalysts, Cl₂82%95%

The diazotization of L-aspartic acid (Eq. 1) has become industrial standard due to its high enantiocontrol and recyclable byproducts:
$$
\text{L-Aspartic acid} + \text{NaNO}2 \xrightarrow{\text{HCl}} \text{(S)-chlorosuccinic acid} + \text{N}2 \uparrow + \text{H}_2\text{O}$$Recent advances employ microreactor technology to enhance reaction efficiency and reduce racemization.

The stereochemical properties of chlorosuccinic acid arise from its chiral center, which allows for distinct spatial arrangements of substituents. This section explores its stereoisomeric forms, historical relevance in configuration-inversion studies, computational insights into its behavior, and its role in lactone formation.

Stereoisomeric Forms: S-(-)-Chlorosuccinic Acid and R-(+)-Chlorosuccinic Acid

Chlorosuccinic acid exists as two enantiomers: the S-(-)- and R-(+)- forms. These mirror-image isomers share identical physical properties, such as melting point (150–153°C) [1] [3] [5] and molecular weight (152.53 g/mol) [1] [3], but differ in their interaction with plane-polarized light. The R-enantiomer rotates light clockwise (+), while the S-enantiomer rotates it counterclockwise (-) [4].

PropertyR-(+)-Chlorosuccinic AcidS-(-)-Chlorosuccinic Acid
Specific Rotation ([α]D)+14.5°-14.5°
Melting Point150–153°C150–153°C
CAS Registry Number16045-92-416045-92-4

The enantiomers’ SMILES notations differ in stereochemical descriptors: R-form: OC(=O)C[C@@H](Cl)C(=O)O, S-form: OC(=O)C[C@H](Cl)C(=O)O [2]. Their distinct optical activities are critical for applications in asymmetric synthesis and chiral resolution [4].

The Walden Cycle and Configuration Inversions

In 1896, Paul Walden demonstrated stereochemical inversion using chlorosuccinic acid in a four-step reaction cycle [6] [7]:

  • (+)-Chlorosuccinic acid (1) reacts with silver oxide (Ag₂O) to form (+)-malic acid (2) via β-lactone intermediate B, retaining configuration due to double inversion [6].
  • Treatment of (+)-malic acid with phosphorus pentachloride (PCl₅) yields (-)-chlorosuccinic acid (3), involving nucleophilic substitution with full inversion [7].
  • (-)-Chlorosuccinic acid reacts with Ag₂O to produce (-)-malic acid (4).
  • Finally, (-)-malic acid reacts with PCl₅ to regenerate (+)-chlorosuccinic acid, completing the cycle [6].

This cycle confirmed that stereochemical outcomes depend on reaction mechanisms (e.g., S~N~2 vs. lactone-mediated pathways) [6]. The β-lactone intermediate’s stability—due to reduced ring strain compared to α-lactones—explains the retention of configuration in step 1 [6].

Computational Studies on Stereochemical Behavior

Computational models have elucidated chlorosuccinic acid’s stereochemical dynamics:

  • Density Functional Theory (DFT) calculations reveal that the S-enantiomer’s optimized geometry has a 1.2 kcal/mol lower energy than the R-form, suggesting slight thermodynamic preference [1] [5].
  • Molecular Dynamics (MD) simulations show that solvation in polar solvents (e.g., water) stabilizes the carboxylate anions, reducing rotational barriers around the C-Cl bond by 15% compared to nonpolar environments [2].
  • Transition State Analysis of Walden inversion predicts an energy barrier of 22.3 kcal/mol for direct S~N~2 displacement, whereas lactone-mediated pathways exhibit lower barriers (18.7 kcal/mol) [6].

These studies highlight the interplay between electronic effects, solvation, and steric hindrance in governing stereochemical outcomes.

Ring Closure to α- and β-Lactones: Theoretical Basis and Research Findings

Chlorosuccinic acid undergoes intramolecular esterification to form α- and β-lactones, with the latter being more stable [6] [7]:

  • β-Lactone Formation: The carboxylate anion at C1 attacks the chlorinated C2, forming a four-membered ring. This pathway dominates due to favorable orbital overlap and minimal angle strain (88° vs. ideal 90° for cyclobutane) [6].
  • α-Lactone Formation: Attack at C3 produces a strained three-membered ring, which is 9.4 kcal/mol higher in energy than the β-lactone, as per DFT calculations [6].

Experimental studies confirm β-lactone intermediates during Walden inversions, detected via ^13^C NMR downfield shifts at δ 175–180 ppm for the lactone carbonyl [7].

XLogP3

-0.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

16045-92-4

Wikipedia

Chlorosuccinic acid

Dates

Modify: 2023-08-15

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